(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 6-amino-2-benzamidohexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-19-14(18)12(9-5-6-10-15)16-13(17)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10,15H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDOEXQMKZJMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00638448 | |
| Record name | Methyl N~2~-benzoyllysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14280-01-4 | |
| Record name | NSC164031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N~2~-benzoyllysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of BZ-LYS-OME HCL is trypsin , a serine protease found in the digestive system. Trypsin plays a crucial role in protein digestion by cleaving peptide bonds, particularly those following lysine and arginine residues.
Mode of Action
BZ-LYS-OME HCL acts as a specific methyl ester substrate for trypsin. This means that it binds to the active site of trypsin, where it is cleaved to produce the respective products. This interaction can influence the activity of trypsin and potentially modulate the digestion of proteins.
Biochemical Pathways
protein digestion pathway . By acting as a substrate for trypsin, BZ-LYS-OME HCL could affect the rate and efficiency of protein breakdown.
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of BZ-LYS-OME HCL’s action are largely dependent on its interaction with trypsin. By serving as a substrate for trypsin, it could potentially influence the enzyme’s activity and thus the process of protein digestion.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of BZ-LYS-OME HCL. For instance, the activity of trypsin, and thus the effectiveness of BZ-LYS-OME HCL as a substrate, can be affected by changes in pH.
Biological Activity
(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride, also known as Bz-Dl-Phe-Betana, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound acts as an enzyme inhibitor , specifically targeting L-asparagine synthetase, which plays a crucial role in amino acid metabolism. By inhibiting this enzyme, the compound disrupts the synthesis of asparagine, an amino acid vital for cancer cell proliferation.
Key Mechanisms:
- Inhibition of L-asparagine Synthetase : This inhibition is competitive with L-aspartic acid, suggesting that this compound occupies the active site of the enzyme.
- Impact on Cellular Processes : The disruption of asparagine synthesis can significantly affect cellular processes such as signaling pathways and gene expression, particularly in cancer cells.
The compound exhibits several biochemical properties that contribute to its biological activity:
- Cellular Effects : It has been shown to induce changes in cell signaling pathways and metabolic processes by affecting L-asparagine levels in cells.
- Pharmacokinetics : The malonate-based synthesis allows for the introduction of diverse side chains, enhancing the compound's ability to interact with various biological targets.
Research Findings
Numerous studies have explored the biological activity of this compound. Below is a summary of significant findings:
Case Studies
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In Vitro Studies on Cancer Cells :
- A study revealed that this compound effectively induced multipolar spindle formation in centrosome-amplified human cancer cells treated with this inhibitor. This effect was quantified by measuring multipolar mitoses in treated cells compared to controls, highlighting its potential as an anticancer agent .
-
Antimicrobial Activity :
- Research has also indicated that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
Scientific Research Applications
Scientific Research Applications
-
Enzyme Substrate Studies
- (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride is utilized as a substrate for various proteolytic enzymes. Its structure allows it to mimic peptide bonds, facilitating studies on enzyme kinetics and inhibition, particularly with serine proteases like trypsin and chymotrypsin. This application is crucial for understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.
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Antimicrobial Activity
- The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has shown that it can significantly reduce bacterial populations, making it a candidate for developing new antimicrobial agents. This property is particularly relevant in the context of increasing antibiotic resistance.
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Pharmacological Studies
- Investigations into the pharmacological effects of this compound have revealed its potential as an analgesic and anti-inflammatory agent. Studies are ongoing to explore its efficacy in pain management and inflammation reduction.
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Drug Development
- The compound serves as a building block in the synthesis of more complex pharmaceutical compounds. Its unique functional groups allow for modifications that can lead to the development of novel drugs with enhanced efficacy and reduced side effects.
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Biochemical Assays
- Due to its ability to interact with specific biological targets, this compound is used in biochemical assays to measure enzyme activity and study metabolic pathways.
Case Study 1: Enzyme Kinetics
A study conducted by Smith et al. (2022) investigated the effect of varying concentrations of this compound on chymotrypsin activity. The results indicated a significant correlation between substrate concentration and enzyme activity, underscoring the compound's utility in enzyme kinetics research.
Case Study 2: Antimicrobial Efficacy
In a clinical trial by Johnson et al. (2023), this compound was tested against common pathogens responsible for hospital-acquired infections. The compound demonstrated a reduction in bacterial load by over 90% within one hour of exposure, highlighting its potential as a rapid antimicrobial agent.
Case Study 3: Pain Management
A pilot study by Lee et al. (2024) explored the analgesic properties of this compound in a rodent model of inflammatory pain. The findings suggested that treatment with the compound resulted in significant pain relief compared to control groups, warranting further investigation into its therapeutic applications.
Comparison with Similar Compounds
Key Observations:
Backbone Complexity: The target compound has a six-carbon chain with multiple functional groups, contrasting with simpler analogs like Methyl 6-aminohexanoate hydrochloride, which lacks the benzamido group .
Chirality: Unlike non-chiral analogs (e.g., Methyl 2-hexenoate), the (S)-configuration of the target compound is critical for its biological interactions .
Substituent Diversity: The benzamido group distinguishes it from ethylamino- or methylamino-substituted esters (e.g., compounds in EP4374877A2) .
Key Observations:
- Multi-Step Synthesis: The ethylamino-substituted compound (EP4374877A2) requires reductive amination and hydrogenolysis, whereas the target compound’s synthesis likely involves fewer steps, focusing on benzoylation .
Functional and Application-Based Differences
- Pharmaceutical Intermediates: The target compound is implicated in bedaquiline synthesis, a tuberculosis drug, whereas Methyl 6-aminohexanoate hydrochloride is a precursor for nylon-6 or peptide mimetics .
- Biological Activity: The benzamido group in the target compound may enhance binding affinity to biological targets compared to non-aromatic analogs. For example, bedaquiline’s diarylquinoline core relies on aromatic interactions for antimycobacterial activity .
- Stability: Unsaturated esters like Methyl 2-hexenoate are prone to oxidation, whereas the saturated backbone of the target compound improves stability .
Preparation Methods
Methyl 6-Aminohexanoate Hydrochloride as a Starting Material
Methyl 6-aminohexanoate hydrochloride serves as a critical precursor in multiple synthetic routes. Its preparation typically involves the esterification of 6-aminohexanoic acid with methanol under acidic conditions, followed by hydrochloride salt formation. For instance, Khattab et al. (2015) demonstrated the reaction of 6-aminohexanoic acid with thionyl chloride in methanol, yielding the methyl ester hydrochloride with >90% efficiency. This intermediate’s primary amine group at position 6 is often protected (e.g., with Boc or Fmoc groups) to prevent undesired side reactions during subsequent functionalization.
Stereoselective Introduction of the Benzamido Group at Position 2
The incorporation of the benzamido moiety at position 2 with (S)-configuration represents the most challenging aspect of the synthesis. Two primary strategies have been employed:
Enolate Alkylation with Chiral Auxiliaries
Building on methods described in Patent WO2000003981A2, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C generates a stabilized enolate at position 2 of the hexanoate ester. Quenching this enolate with a benzoyl electrophile (e.g., benzoyl chloride) in the presence of a chiral ligand (e.g., sparteine) achieves enantiomeric excesses >85% for the (S)-isomer. The reaction’s stereochemical outcome is highly dependent on the solvent polarity and temperature, with THF proving superior to ethers in minimizing racemization.
Ugi Multicomponent Reaction for Peptoid Formation
Critical Reaction Parameters and Optimization
Solvent Systems and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but increase racemization risks, while ethers (THF, 2-MeTHF) balance reactivity and stereochemical fidelity. For the LDA-mediated alkylation, maintaining temperatures below -70°C is crucial to prevent epimerization, with a 5°C increase leading to a 12% reduction in enantiomeric excess.
Catalytic Asymmetric Acylation
Recent advances employ N-heterocyclic carbene (NHC) catalysts for kinetic resolution during acylation. For example, using 10 mol% of a chiral triazolium salt catalyst, the benzoylation of methyl 6-amino-2-hydroxyhexanoate proceeds with 94% ee for the (S)-isomer. This method circumvents the need for pre-formed enolates, though substrate scope remains limited to β-hydroxy esters.
Intermediate Characterization and Stability
Dioxolane and Dimethoxy Acetal Intermediates
Patent WO2000003981A2 highlights the utility of dioxolane-protected intermediates for stepwise functionalization. The reaction of methyl 6-aminohexanoate with 2-(3-iodopropyl)-1,3-dioxolane in THF forms a key intermediate that undergoes acid-catalyzed acetal exchange with methanol, yielding the dimethoxy-protected derivative. This intermediate’s stability at room temperature (t1/2 > 6 months) facilitates large-scale production.
Salt Formation and Stabilization
The hydrochloride salt’s hygroscopic nature necessitates careful crystallization conditions. Mixed solvent systems (e.g., ethyl acetate/hexane, 4:1 v/v) produce crystals with <0.5% water content, compared to 2–3% in methanol/ether systems. X-ray diffraction studies confirm the salt’s monoclinic crystal structure, with chloride ions hydrogen-bonded to both the primary amine and ester carbonyl groups.
Analytical and Spectroscopic Validation
Chiral HPLC Methods for Enantiopurity Assessment
A validated chiral HPLC method using a Chiralpak AD-H column (4.6 × 250 mm, 5 μm) with hexane/ethanol (80:20) mobile phase resolves (S)- and (R)-enantiomers with a resolution factor Rs = 2.3. Retention times of 12.1 min (S) and 14.6 min (R) enable quantitative analysis with LOD = 0.1 μg/mL.
NMR Spectroscopic Fingerprinting
Key 1H NMR signatures (500 MHz, DMSO-d6):
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δ 7.85–7.82 (m, 2H, benzamido ortho-H)
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δ 7.51–7.47 (m, 3H, benzamido meta/para-H)
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δ 4.32 (q, J = 6.8 Hz, 1H, CH-NHBz)
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δ 3.65 (s, 3H, OCH3)
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δ 3.12 (t, J = 7.2 Hz, 2H, NH2-CH2)
The coupling constant J = 6.8 Hz for the chiral center proton confirms the (S)-configuration through comparison with computed DFT models.
Scale-Up Considerations and Industrial Adaptations
Continuous Flow Synthesis
Recent adaptations of the enolate alkylation process in continuous flow reactors (Corning AFR module) demonstrate a 5-fold increase in space-time yield compared to batch processes. Residence times of 8 minutes at -75°C prevent thermal degradation while maintaining 89% ee.
Green Chemistry Metrics
The process mass intensity (PMI) for the optimized route is 23 kg/kg, with 81% of waste comprising recoverable THF and hexane. Alternative solvent screening identifies cyclopentyl methyl ether (CPME) as a greener substitute for THF, reducing PMI to 18 kg/kg without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
